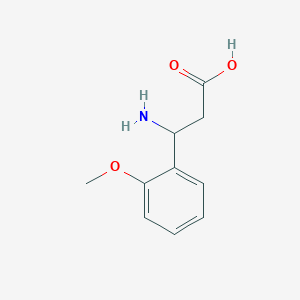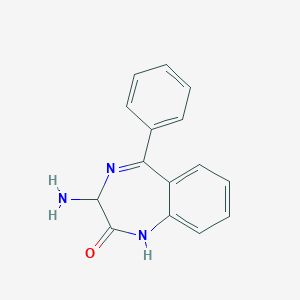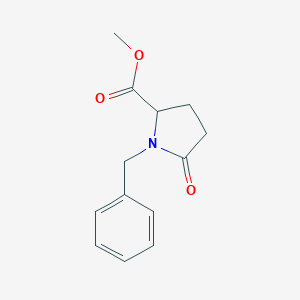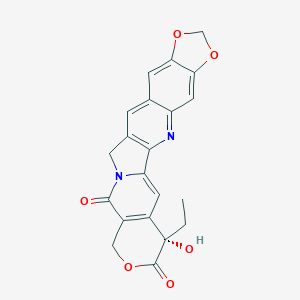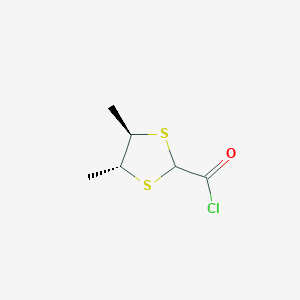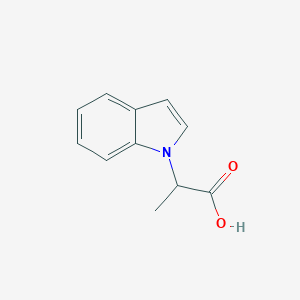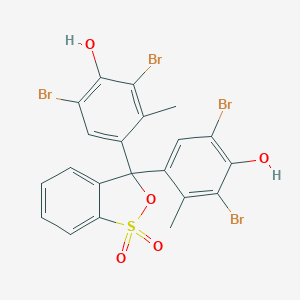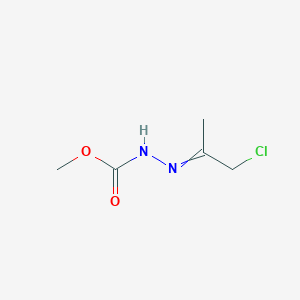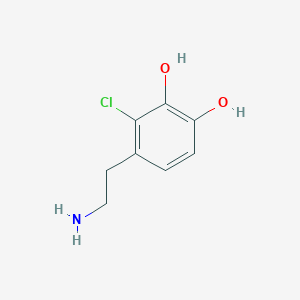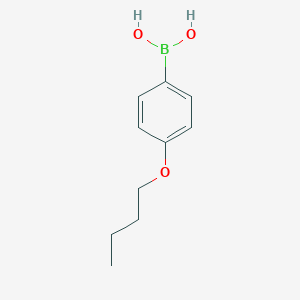![molecular formula C23H20N2 B025190 5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole CAS No. 106147-80-2](/img/structure/B25190.png)
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole, commonly known as PPEI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPEI is a derivative of imidazole, a heterocyclic organic compound that is commonly used in the synthesis of various chemicals. The unique structure of PPEI makes it a promising candidate for various applications in scientific research.
Mechanism of Action
The mechanism of action of PPEI involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. PPEI has been shown to inhibit the expression of various proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK4. PPEI also inhibits the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPEI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPEI inhibits the activity of various enzymes, including COX-2, MMP-9, and uPA, which are involved in the regulation of inflammation and angiogenesis. PPEI has also been shown to reduce the expression of various cytokines and chemokines that are involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of PPEI is its potent anti-cancer activity, which makes it a promising candidate for cancer research. PPEI is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of PPEI is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of PPEI. One potential direction is the development of new derivatives of PPEI with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PPEI in more detail, which may lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of PPEI in combination with other drugs may lead to the development of new and more effective cancer therapies.
Synthesis Methods
The synthesis of PPEI involves the reaction of 2-phenyl-2-(4-phenylphenyl)ethylamine with imidazole in the presence of a suitable catalyst. The reaction yields PPEI as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
PPEI has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. PPEI has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. PPEI works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing the expression of various oncogenes.
properties
CAS RN |
106147-80-2 |
|---|---|
Product Name |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
Molecular Formula |
C23H20N2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C23H20N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)23(15-22-16-24-17-25-22)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H,24,25) |
InChI Key |
ACDFGPARZXCRHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
synonyms |
4-(2-(1,1'-Biphenyl)-4-yl-2-phenylethyl)-1H-imidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
